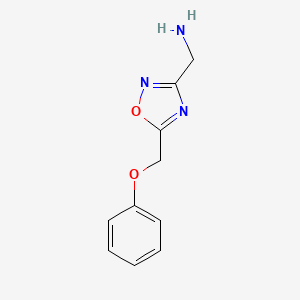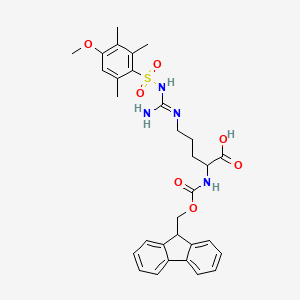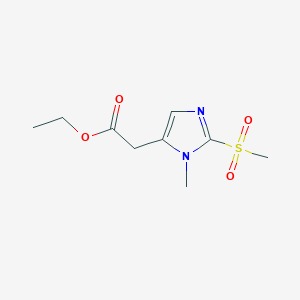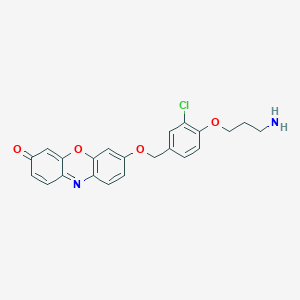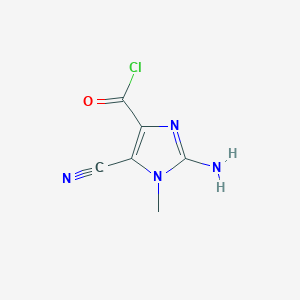![molecular formula C8H8N2O B12820123 2-Ethynyl-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine](/img/structure/B12820123.png)
2-Ethynyl-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethynyl-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine is a heterocyclic compound that features both imidazole and oxazine rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethynyl-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine typically involves the condensation of 3-(4-methoxyphenylamino)-5,6-dihydro-2H-1,4-oxazine with substituted phenacyl bromides. This reaction occurs at the exocyclic nitrogen atom, leading to the formation of 3-aryl-3-hydroxy-1-(4-methoxyphenyl)-2,5,6,8-tetrahydro-3H-imidazo[2,1-c][1,4]oxazinium bromides . By treating the latter with acetic anhydride, 3-aryl-1-(4-methoxyphenyl)-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazinium bromides are formed .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Analyse Des Réactions Chimiques
Types of Reactions
2-Ethynyl-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Substitution reactions, particularly at the ethynyl group, can yield a variety of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while substitution reactions can produce a range of substituted imidazo[2,1-c][1,4]oxazines.
Applications De Recherche Scientifique
2-Ethynyl-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-Ethynyl-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine involves its interaction with molecular targets and pathways within biological systems. The specific molecular targets and pathways are still under investigation, but it is believed to exert its effects through modulation of enzyme activity and interaction with cellular receptors.
Comparaison Avec Des Composés Similaires
Similar Compounds
5,6-Dihydro-8H-imidazo[2,1-c][1,4]oxazin-3-ylamine: This compound shares a similar core structure but differs in the substituents attached to the imidazo[2,1-c][1,4]oxazine ring.
1,3-Diaryl-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazinium Bromides: These compounds have different aryl groups attached to the imidazo[2,1-c][1,4]oxazine ring.
Uniqueness
2-Ethynyl-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine is unique due to the presence of the ethynyl group, which imparts distinct chemical reactivity and potential for further functionalization. This makes it a valuable compound for various synthetic and research applications.
Propriétés
Formule moléculaire |
C8H8N2O |
|---|---|
Poids moléculaire |
148.16 g/mol |
Nom IUPAC |
2-ethynyl-6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazine |
InChI |
InChI=1S/C8H8N2O/c1-2-7-5-10-3-4-11-6-8(10)9-7/h1,5H,3-4,6H2 |
Clé InChI |
LXDOYSNZIXIGTN-UHFFFAOYSA-N |
SMILES canonique |
C#CC1=CN2CCOCC2=N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Ethoxy-N-isopropyl-1H-benzo[d]imidazol-2-amine](/img/structure/B12820062.png)

